5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4OS2/c17-11-3-4-13-10(6-11)7-14(24-13)16(22)18-8-12-9-21(20-19-12)15-2-1-5-23-15/h1-7,9H,8H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATJVAGMMCGGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide generally involves multi-step reactions:
Formation of 1H-1,2,3-Triazole Derivative: : The synthesis starts with the preparation of the 1H-1,2,3-triazole core by employing click chemistry, which typically involves the copper-catalyzed azide-alkyne cycloaddition reaction.
Attachment to Benzo[b]thiophene: : The next step involves the attachment of the 1H-1,2,3-triazole moiety to the benzo[b]thiophene ring system. This step usually requires a coupling reaction facilitated by reagents like palladium catalysts.
Final Fluorination: : The compound undergoes a final fluorination step, which may involve the use of fluorine-containing reagents such as N-fluorobenzenesulfonimide (NFSI) under suitable conditions.
Industrial Production Methods
For industrial-scale production, these processes are optimized for yield and purity, often employing continuous flow chemistry techniques and robust catalysts to minimize reaction times and enhance scalability.
Chemical Reactions Analysis
5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide can undergo a variety of chemical reactions:
Oxidation: : It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to yield sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to produce reduced analogs.
Substitution: : Nucleophilic substitution reactions, particularly on the fluoro group, can be carried out using nucleophiles like amines or alkoxides to form diverse derivatives.
Scientific Research Applications
Synthesis of the Compound
The synthesis of 5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multi-step organic reactions, including the formation of the triazole ring and subsequent coupling with benzo[b]thiophene derivatives. The synthetic pathway often utilizes reagents such as azides and alkynes in a click chemistry approach to ensure high yield and specificity.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, triazole derivatives have been shown to possess potent activity against various bacterial strains and fungi. A study highlighted that derivatives containing thiophene moieties demonstrated enhanced efficacy against resistant strains of Mycobacterium tuberculosis .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Triazole-based compounds are known to inhibit cancer cell proliferation through multiple mechanisms, including the induction of apoptosis and disruption of cell cycle progression. In vitro studies have shown that similar compounds can effectively reduce the viability of cancer cell lines .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, there is evidence supporting the anti-inflammatory effects of this class of compounds. A related study reported that derivatives exhibited significant inhibition of pro-inflammatory cytokines in cell culture models . This suggests potential therapeutic applications in treating inflammatory diseases.
Pharmacokinetics and ADME Properties
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the therapeutic potential of any new drug candidate. Computational studies have been employed to predict these properties for this compound. These studies typically focus on solubility profiles and permeability through biological membranes .
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
Mechanism of Action
The compound’s mechanism of action, especially in biological systems, involves interaction with specific molecular targets. It can inhibit enzyme activity or bind to receptors, modulating biochemical pathways. The presence of the fluoro and triazole moieties can enhance its binding affinity and specificity, making it a potent agent in various therapeutic contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs sharing key structural features, such as thiophene-carboxamide backbones or triazole/thiazole substituents. Data from synthesis, bioactivity, and molecular properties are summarized in Table 1.
Table 1: Structural and Functional Comparison of Thiophene-Carboxamide Derivatives
Structural Modifications and Bioactivity
- Nitrothiophene Derivatives (): The presence of a nitro group (-NO₂) in the thiophene ring, as seen in the antibacterial compounds, correlates with narrow-spectrum activity. However, the trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups in the phenyl substituent reduced purity (42%) compared to the difluorophenyl analog (99.05%), suggesting steric or electronic effects during synthesis .
- Thiazole vs. Triazole Linkages (): Replacing the triazole-thiophene group (target compound) with a thiazole ring (e.g., Compound 5f in ) introduces rigidity and alters electronic properties. Compound 5f’s dichlorobenzyl substituent enhances anticancer activity, highlighting the importance of halogenated aromatic groups in cytotoxicity .
- Alkyl Substituents (): The ethyl and methyl groups in 5-ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide may improve lipophilicity, though bioactivity data are lacking .
Biological Activity
5-Fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anti-tubercular research. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step reaction involving the coupling of 5-fluorobenzo[b]thiophene-2-carboxylic acid with a thiophene-based triazole moiety. The synthetic route typically includes:
- Formation of the Triazole : The triazole ring is synthesized via a click chemistry approach, often involving azide and alkyne coupling.
- Coupling Reaction : The resulting triazole is then coupled with 5-fluorobenzo[b]thiophene-2-carboxylic acid to form the final product.
- Purification : The compound is purified using recrystallization techniques.
Anti-inflammatory Activity
Recent studies have indicated that compounds related to this compound exhibit significant anti-inflammatory properties. For instance:
- In vitro Studies : Compounds with similar structures demonstrated IC50 values ranging from 60 to 80 μg/mL against COX-2 enzymes, indicating their potential as anti-inflammatory agents .
| Compound | IC50 (μg/mL) | Target Enzyme |
|---|---|---|
| Compound A | 71.11 | COX-2 |
| Compound B | 76.58 | COX-2 |
| Compound C | 73.35 | COX-2 |
Anti-tubercular Activity
The compound has also shown promise in anti-tubercular activity:
- Minimum Inhibitory Concentration (MIC) : A related compound exhibited an MIC of 6.25 µg/mL against Mycobacterium tuberculosis (MTB H37Rv), suggesting that modifications in the structure can enhance activity against this pathogen .
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in inflammatory pathways and bacterial growth:
- COX Inhibition : By inhibiting cyclooxygenase enzymes (COX-1 and COX-2), the compound reduces the production of pro-inflammatory mediators.
- Bacterial Cell Wall Disruption : The presence of the triazole moiety may interfere with bacterial cell wall synthesis, enhancing its anti-tubercular effects.
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
-
Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anti-inflammatory properties. Some exhibited selective COX-2 inhibition with minimal side effects .
- Findings : Compounds showed varying degrees of efficacy with some demonstrating superior activity compared to standard treatments like diclofenac.
- Research on Isatin Derivatives : Related studies on isatin derivatives revealed that modifications can lead to enhanced anti-tubercular activity, suggesting that further structural optimization could yield more potent derivatives .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 5-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[b]thiophene-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Core formation : Construct the benzo[b]thiophene-2-carboxamide scaffold via cyclization of substituted precursors, often using thiophene derivatives and fluorinated aromatic intermediates.
Triazole linkage : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1,2,3-triazole moiety, ensuring regioselectivity for the 1,4-disubstituted product .
Purification : Employ column chromatography or recrystallization to isolate the final compound, with monitoring via thin-layer chromatography (TLC) .
Key reagents : Sodium azide, propargyl bromide, and coupling agents like EDCI/HOBt.
Advanced: How can conflicting spectroscopic data (e.g., NMR or mass spectrometry) be resolved during structural characterization?
Methodological Answer:
Conflicts arise due to overlapping signals or impurities. Strategies include:
- Complementary techniques : Use 2D NMR (COSY, HSQC, HMBC) to resolve signal ambiguity and confirm connectivity .
- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement, particularly if disorder or twinning is present .
- Computational validation : Compare experimental IR/UV spectra with density functional theory (DFT)-predicted data .
Basic: Which spectroscopic and crystallographic techniques are most effective for confirming the compound’s structure?
Methodological Answer:
- NMR spectroscopy : and NMR confirm substituent positions and integration ratios. NMR verifies fluorine incorporation .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
- X-ray diffraction : Single-crystal analysis with SHELX programs (e.g., SHELXL) resolves bond lengths, angles, and supramolecular interactions .
Advanced: What strategies optimize reaction yields when side reactions compete during triazole formation?
Methodological Answer:
- Catalyst optimization : Use Cu(I) catalysts (e.g., CuI) with ligands like TBTA to enhance regioselectivity and reduce side products .
- Solvent control : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates while minimizing hydrolysis .
- Temperature modulation : Lower temperatures (0–25°C) suppress undesired dimerization or oxidation .
Basic: What in vitro biological assays are suitable for preliminary evaluation of this compound’s activity?
Methodological Answer:
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, targeting the triazole-thiophene pharmacophore .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced: How can computational methods elucidate the compound’s binding mode with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with active sites (e.g., ATP-binding pockets) .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess binding stability and conformational flexibility over 100+ ns trajectories .
- Free-energy calculations : MM-PBSA/GBSA quantify binding affinities and identify critical residues .
Advanced: How should crystallographers handle twinning or disorder in the compound’s crystal structure?
Methodological Answer:
- Twin refinement : In SHELXL, apply TWIN/BASF commands to model twinning ratios and improve R-factors .
- Disorder modeling : Split occupancy atoms using PART/SUMP restraints and validate with Fourier difference maps .
- Validation tools : Check for outliers using checkCIF/PLATON to ensure structural reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
